Guanylyl(3'->5')cytidine ammonium salt
Overview
Description
Guanylyl(3’->5’)cytidine ammonium salt, also known as GpC, is a chemical compound with the linear formula C19H25N8O12P · NH3 . It is widely used in scientific research for its various biological properties.
Molecular Structure Analysis
The molecular structure of Guanylyl(3’->5’)cytidine ammonium salt can be represented by the SMILES stringN.NC1=NC (=O)c2ncn (C3OC (CO)C (OP (O) (=O)OCC4OC (C (O)C4O)N5C=CC (N)=NC5=O)C3O)c2N1
. The InChI key for this compound is PPSONIOCBRREER-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
Guanylyl(3’->5’)cytidine ammonium salt is a solid substance. It should be stored at a temperature of -20°C . The molecular weight of this compound is 605.45 g/mol .Scientific Research Applications
- Application : Guanylyl(3’->5’)cytidine ammonium salt is used as a substrate to study the specificity and kinetics of various RNases such as RNase T1 and its mutations .
- Application : Guanylyl(3’->5’)cytidine ammonium salt plays a pivotal role in the research of multifarious afflictions such as neoplastic disorders and rampant viral invasions .
- Methods of Application : This compound serves as an indispensable implement for nucleotide synthesis and RNA molecular construction . The exact methods of application would depend on the specific research context.
Scientific Field: Biochemistry
Scientific Field: Molecular Biology
properties
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N8O12P.H3N/c20-8-1-2-26(19(33)23-8)16-11(30)10(29)7(38-16)4-36-40(34,35)39-13-6(3-28)37-17(12(13)31)27-5-22-9-14(27)24-18(21)25-15(9)32;/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSONIOCBRREER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N9O12P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585161 | |
Record name | [5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Guanylyl(3'->5')cytidine ammonium salt | |
CAS RN |
98046-67-4 | |
Record name | [5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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